

Technical Guide: Synthesis and Characterization of Acetyl Simvastatin

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Compound of Interest		
Compound Name:	Acetyl simvastatin	
Cat. No.:	B029690	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl simvastatin, also identified as Simvastatin EP Impurity B, is a key derivative of simvastatin, a widely prescribed drug for lowering cholesterol.[1][2][3][4] It serves as a critical reference standard in the analysis of simvastatin purity and is often an intermediate in various synthetic routes derived from lovastatin.[5][6] This document provides a comprehensive technical overview of the synthesis of acetyl simvastatin from simvastatin and details the analytical methods for its structural confirmation and purity assessment.

Chemical Profile:

• IUPAC Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate[7]

CAS Number: 145576-25-6[1]

Molecular Formula: C27H40O6[8]

Molecular Weight: 460.6 g/mol [8][9]

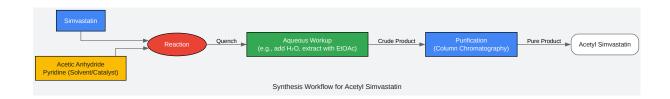
Synthesis of Acetyl Simvastatin



The synthesis of **acetyl simvastatin** is typically achieved through the direct acetylation of the secondary hydroxyl group on the lactone ring of simvastatin. This reaction is a standard esterification process.

Synthesis Workflow

The logical flow of the synthesis process involves the reaction of the starting material with an acetylating agent, followed by workup and purification to isolate the final product.



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Caption: Chemical synthesis workflow for acetyl simvastatin.

Experimental Protocol: Synthesis

This protocol details the acetylation of simvastatin using acetic anhydride with pyridine as a catalyst and solvent.

- Reaction Setup:
 - In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve simvastatin (1.0 eq) in anhydrous pyridine (10-15 mL per gram of simvastatin).
 - Cool the solution to 0°C using an ice bath.
- Acetylation:
 - Slowly add acetic anhydride (1.5 eq) to the cooled solution dropwise.



- Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Workup and Extraction:

- Once the reaction is complete, cool the flask again to 0°C and slowly quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
- Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

 Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure acetyl simvastatin.

Reagents and Conditions



Parameter	Value / Reagent	Purpose
Starting Material	Simvastatin	Substrate with hydroxyl group
Acetylating Agent	Acetic Anhydride	Provides the acetyl group
Catalyst / Solvent	Anhydrous Pyridine	Base catalyst and reaction medium
Reaction Temperature	0°C to Room Temperature	Controls reaction rate
Purification Method	Flash Column Chromatography	Isolation of the pure product
Typical Yield	> 90% (dependent on purification)	Efficacy of the reaction

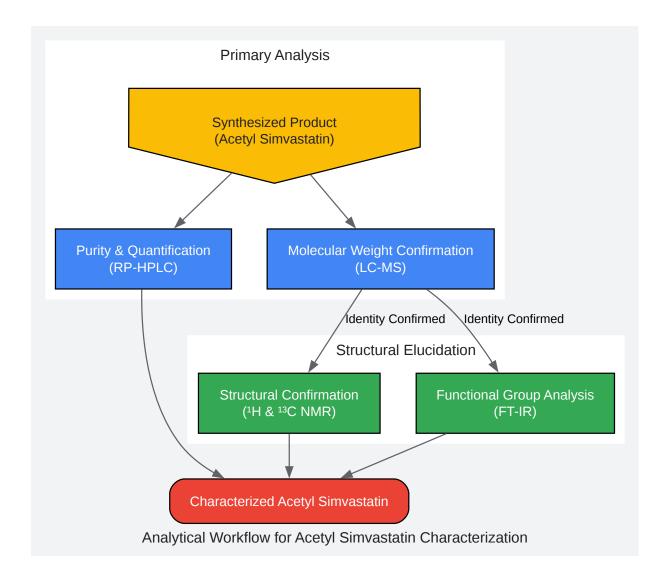
Characterization of Acetyl Simvastatin

Confirmation of the structure and purity of the synthesized **acetyl simvastatin** is performed using a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

The analytical workflow ensures the synthesized compound meets the required identity, structure, and purity specifications.





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Caption: Workflow for the analytical characterization of **acetyl simvastatin**.

Chromatographic Analysis (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to determine the purity of **acetyl simvastatin** and to separate it from simvastatin and other related impurities.[10][11]

3.2.1 Experimental Protocol: RP-HPLC



- Sample Preparation: Prepare a sample solution of acetyl simvastatin at a concentration of approximately 0.1 mg/mL in the mobile phase.
- Chromatographic Conditions:

Column: C18 column (e.g., 150 x 4.6 mm, 5 μm particle size).[10]

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% orthophosphoric acid.[10]

• Flow Rate: 1.0 mL/min.[12]

Detection: UV at 238 nm.[11]

Injection Volume: 10 μL.

 Analysis: Inject the sample and integrate the peak areas. The purity is calculated based on the relative area percentage of the main peak. Acetyl simvastatin, being more nonpolar than simvastatin, will have a longer retention time.

3.2.2 HPLC System Parameters

Parameter	Value
Column Type	C18 (Reversed-Phase)
Mobile Phase	Acetonitrile : Water (80:20 v/v) + 0.1% OPA
Flow Rate	1.0 mL/min
Detection	UV, 238 nm
Temperature	Ambient

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

3.3.1 Experimental Protocol: LC-MS



- Sample Preparation: Dilute the sample solution from the HPLC analysis or prepare a new solution in a suitable solvent (e.g., acetonitrile/water) at approximately 10 μg/mL.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Range: m/z 100-600.
- Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ or other adducts like the sodium adduct [M+Na]+.

3.3.2 Expected Mass Spectrometry Data

Adduct Form	Calculated m/z	
[M+H] ⁺	461.29	
[M+NH ₄] ⁺	478.32	
[M+Na] ⁺	483.27	
[M+K]+	499.25	
(Data based on predicted values for C ₂₇ H ₄₀ O ₆) [7]		

Spectroscopic Characterization

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- ¹H NMR: The spectrum of acetyl simvastatin will be similar to that of simvastatin, with two key differences:
 - The disappearance of the hydroxyl proton signal.
 - The appearance of a new singlet at approximately 2.1 ppm, corresponding to the three protons of the acetyl methyl group.



- A downfield shift of the proton on the carbon bearing the newly formed ester group (C4' proton).
- ¹³C NMR: The carbon spectrum will show a new carbonyl signal for the acetyl ester at ~170 ppm and a new methyl signal at ~21 ppm. The carbon atom attached to the acetyl group will also experience a downfield shift.

3.4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

- Expected Observations:
 - Disappearance of the broad O-H stretching band that is present in simvastatin (around 3550 cm⁻¹).[13][14]
 - Appearance of a new, strong C=O stretching band for the acetyl ester, typically around 1735-1745 cm⁻¹.
 - The C=O stretching band for the existing lactone and the dimethylbutyrate ester groups will remain (around 1700-1725 cm⁻¹).[14]

3.4.3 Summary of Spectroscopic Data

Technique	Key Feature for Acetyl Simvastatin
¹ H NMR	New singlet ~2.1 ppm (3H, -OCOCH₃). Absence of -OH proton signal.
¹³ C NMR	New signals at ~170 ppm (C=O) and ~21 ppm (- CH_3).
FT-IR	Absence of broad O-H stretch (~3550 cm ⁻¹). New C=O stretch (~1740 cm ⁻¹).

Conclusion



The synthesis of **acetyl simvastatin** from simvastatin is a straightforward and high-yielding esterification reaction. Its identity, purity, and structure can be unequivocally confirmed through a standard suite of analytical techniques, including RP-HPLC, mass spectrometry, NMR, and FT-IR spectroscopy. The methodologies and data presented in this guide provide a robust framework for the preparation and quality control of **acetyl simvastatin** for research and reference standard purposes.

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